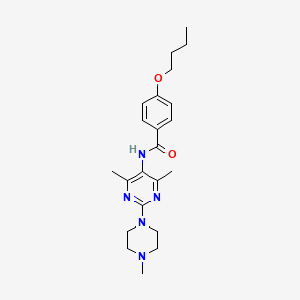

4-butoxy-N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Anticancer Applications

A study discusses the synthesis of pyrazolopyrimidines derivatives demonstrating cytotoxic activities against cancer cell lines, highlighting their potential as anticancer agents. Compounds exhibited significant 5-lipoxygenase inhibition, suggesting a dual role in cancer treatment and inflammation control (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Properties

Another research synthesized pyrimidine linked pyrazole heterocyclics, showing notable insecticidal and antibacterial potential. This suggests the application of such compounds in addressing bacterial infections and pest control (Deohate & Palaspagar, 2020).

Anti-Inflammatory and Analgesic Activities

Compounds derived from similar structures were evaluated for their anti-inflammatory and analgesic effects, showing significant COX-2 inhibition and pain reduction. These findings open avenues for developing new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines as histamine H4 receptor ligands for anti-inflammatory and antinociceptive therapies further underscores the versatility of pyrimidine derivatives in medicinal chemistry. Optimized compounds demonstrated potential in pain and inflammation models, indicating their utility in developing new therapeutic agents (Altenbach et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds such as imatinib have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

Drawing parallels from similar compounds like imatinib, it can be inferred that this compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target’s activity, thereby altering the normal functioning of the cell .

Biochemical Pathways

Based on the known action of similar compounds, it can be hypothesized that the inhibition of tyrosine kinases could disrupt several downstream signaling pathways, leading to altered cell functions .

Result of Action

The inhibition of tyrosine kinases by similar compounds has been associated with altered cell growth and division, potentially leading to therapeutic effects in conditions such as leukemia .

Propriétés

IUPAC Name |

4-butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O2/c1-5-6-15-29-19-9-7-18(8-10-19)21(28)25-20-16(2)23-22(24-17(20)3)27-13-11-26(4)12-14-27/h7-10H,5-6,11-15H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOWDQXCQDCIGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)

![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2446608.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)

![3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2446612.png)